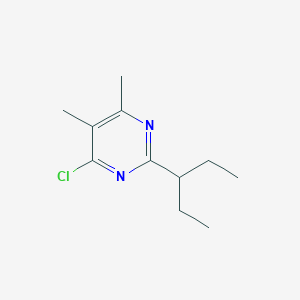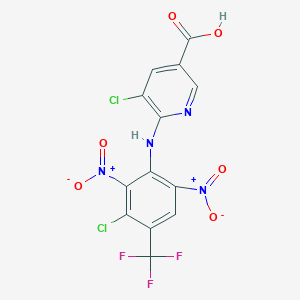
FluazimImpurity2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FluazimImpurity2 is a chemical compound with the molecular formula C13H5Cl2F3N4O6 and a molecular weight of 441.1 g/mol . It is an impurity that can be found in pharmaceutical substances and is often analyzed to ensure the purity and safety of the final drug product . Impurities like this compound can arise during the synthesis, storage, or degradation of the active pharmaceutical ingredient (API) .
Métodos De Preparación
The preparation of FluazimImpurity2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The exact synthetic route can vary depending on the starting materials and desired end products.
Análisis De Reacciones Químicas
FluazimImpurity2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
FluazimImpurity2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for impurity profiling and quality control of pharmaceutical substances . In biology and medicine, it can be used to study the effects of impurities on drug efficacy and safety . Additionally, this compound may have applications in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of FluazimImpurity2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific context and application of the compound .
Comparación Con Compuestos Similares
FluazimImpurity2 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other impurities found in pharmaceutical substances, such as Flurazepam Impurity 2 . These compounds share structural similarities but may differ in their specific chemical properties and biological effects . The uniqueness of this compound lies in its specific molecular structure and the particular reactions it undergoes .
Propiedades
Número CAS |
161043-07-8 |
|---|---|
Fórmula molecular |
C13H5Cl2F3N4O6 |
Peso molecular |
441.10 g/mol |
Nombre IUPAC |
5-chloro-6-[3-chloro-2,6-dinitro-4-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H5Cl2F3N4O6/c14-6-1-4(12(23)24)3-19-11(6)20-9-7(21(25)26)2-5(13(16,17)18)8(15)10(9)22(27)28/h1-3H,(H,19,20)(H,23,24) |
Clave InChI |
MVFBJYCYZTZJDA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



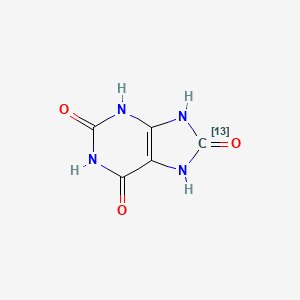
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
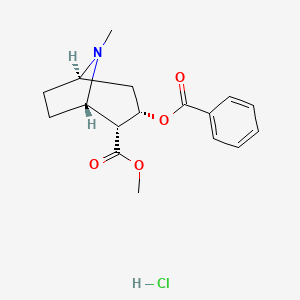
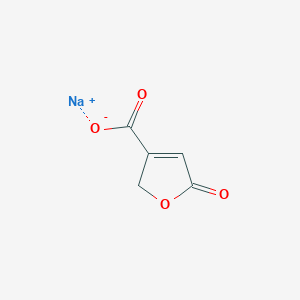
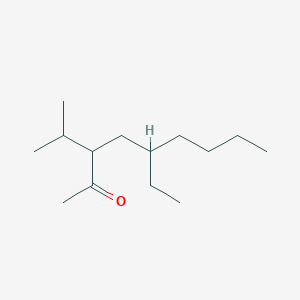

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)

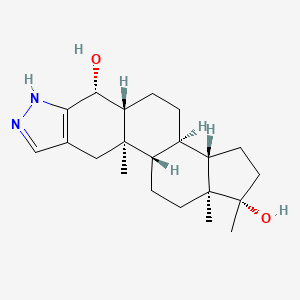
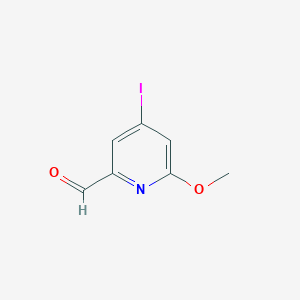
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
